molecular formula C12H14FN3 B11760799 [(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11760799
M. Wt: 219.26 g/mol
InChI Key: QJKALOVNFUNZJI-UHFFFAOYSA-N
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Description

[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that contains a pyrazole ring and a fluorophenyl group. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of the fluorophenyl group can enhance the compound’s stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 3-fluorobenzyl chloride with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the fluorophenyl and pyrazole groups provides a balance of stability and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H14FN3/c1-16-12(5-6-15-16)9-14-8-10-3-2-4-11(13)7-10/h2-7,14H,8-9H2,1H3

InChI Key

QJKALOVNFUNZJI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC(=CC=C2)F

Origin of Product

United States

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